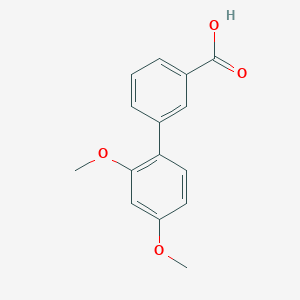

2',4'-Dimethoxybiphenyl-3-carboxylic acid

Description

2',4'-Dimethoxybiphenyl-3-carboxylic acid is a biphenyl derivative featuring two methoxy groups at the 2' and 4' positions of one benzene ring and a carboxylic acid group at the 3-position of the adjacent ring. Its structure allows for diverse interactions, such as hydrogen bonding (via the carboxylic acid) and hydrophobic interactions (via the aromatic rings and methoxy groups). However, discrepancies in reported CAS numbers (e.g., 728919-16-2 in vs. 640768-04-3 in ) highlight the need for careful verification in literature .

Properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-12-6-7-13(14(9-12)19-2)10-4-3-5-11(8-10)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFMGHVOUAXVGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728919-16-2 | |

| Record name | 728919-16-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Dimethoxybiphenyl-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with biphenyl derivatives, such as 2’,4’-dimethoxybiphenyl.

Functional Group Introduction: The carboxylic acid group is introduced at the 3 position through a series of reactions, including halogenation and subsequent carboxylation.

Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of 2’,4’-Dimethoxybiphenyl-3-carboxylic acid may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of advanced catalysts and automated systems helps in achieving consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 2’,4’-Dimethoxybiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols are used in the presence of a base.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols, aldehydes, and other reduced forms.

Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

2’,4’-Dimethoxybiphenyl-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2’,4’-Dimethoxybiphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The methoxy groups and the carboxylic acid group play crucial roles in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that lead to the desired biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers of Methoxy-Substituted Biphenyl Carboxylic Acids

3',4'-Dimethoxybiphenyl-3-carboxylic Acid

- CAS : 676348-31-5

- Molecular Weight : 258.27 g/mol

- Applications : Used in pharmacological research and as a reference standard.

- Priced at €325.00/g (CymitQuimica, 1g) .

3',5'-Dimethoxybiphenyl-3-carboxylic Acid

- CAS : 1215205-86-9

- Purity : 95%

- Key Differences : The symmetric 3',5'-dimethoxy arrangement may improve crystallinity compared to asymmetric isomers, influencing solubility and synthetic yield .

4'-Methoxybiphenyl-3-carboxylic Acid

- CAS: Referenced under multiple synonyms (e.g., 4'-methoxybiphenyl-3-carboxylic acid) .

Derivatives with Additional Functional Groups

5-n-Butyl-4,4'-dimethoxybiphenyl-3-carboxylic Acid

- Synthesis Yield : 75% via ester hydrolysis .

- Applications : Investigated as a selective inhibitor of cytochrome P450 enzymes, demonstrating how alkyl chains enhance lipophilicity and target engagement .

4'-Fluoro-4-methoxy-5-methylbiphenyl-3-carboxylic Acid

- Molecular Weight : 260 g/mol (MS data) .

- Key Differences : Fluorine substitution introduces electron-withdrawing effects, increasing acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to purely methoxy-substituted analogs (pKa ~4.0–4.5) .

2'-Methoxy-6'-methylbiphenyl-3-carboxylic Acid

Multi-Carboxylic Acid Derivatives

4,4′-Dimethoxybiphenyl-3,3′-dicarboxylic Acid

Physicochemical Properties

*Calculated based on molecular formula.

Biological Activity

2',4'-Dimethoxybiphenyl-3-carboxylic acid (C15H14O4) is an organic compound characterized by its biphenyl structure, which includes two methoxy groups and a carboxylic acid group. This unique configuration imparts significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. Recent studies have highlighted its potential as an antimicrobial and anticancer agent, as well as its role in enzyme modulation.

- Molecular Formula : C15H14O4

- Molecular Weight : 258.27 g/mol

- Boiling Point : Approximately 434 °C

- Density : 1.199 g/cm³

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Its mechanism likely involves the disruption of microbial cell membranes and interference with essential metabolic pathways.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has shown promise in preclinical studies for its anticancer properties. It appears to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation.

Case Study : A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with IC50 values observed at concentrations around 25 μM. The compound was found to activate caspase pathways, leading to programmed cell death.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The carboxylic acid group facilitates binding to enzyme active sites, potentially inhibiting their activity.

- Signal Transduction Modulation : The methoxy groups may influence signaling pathways by altering receptor interactions or downstream signaling cascades.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Structure | Biological Activity |

|---|---|---|

| 2',5'-Dimethoxybiphenyl-3-carboxylic acid | Structure | Moderate antimicrobial activity |

| 4,4'-Dimethoxybiphenyl-3-carboxylic acid | Structure | Low anticancer activity |

| 3,3'-Dimethoxybiphenyl-4-carboxylic acid | Structure | No significant biological activity |

The positioning of the methoxy and carboxylic acid groups significantly influences the reactivity and biological properties of these compounds.

Research Applications

This compound serves as a valuable intermediate in organic synthesis and has potential applications in:

- Medicinal Chemistry : Development of new therapeutic agents targeting cancer and infectious diseases.

- Material Science : Utilization in the synthesis of advanced materials such as liquid crystals and polymers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.